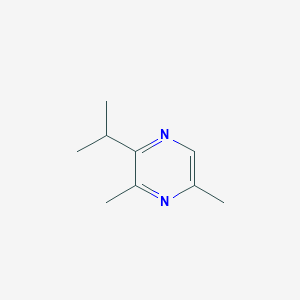
2-Isopropyl-3,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including foods and microbial samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert dihydropyrazines to pyrazines.
Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .
Major Products Formed
The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .
Applications De Recherche Scientifique
2-Isopropyl-3,5-dimethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of pyrazines.
Industry: This compound is used as a flavoring agent in the food industry due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can activate olfactory receptors, leading to the perception of its characteristic aroma . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Known for its presence in various foods and its role as a flavoring agent.
3-Ethyl-2,5-dimethylpyrazine: Used as a trail and alarm pheromone by ants.
2,3-Diethyl-5-methylpyrazine: Found in cocoa and chocolate, contributing to their aroma.
Uniqueness
2-Isopropyl-3,5-dimethylpyrazine is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct aromatic properties and biological activities. Its presence in both natural and industrial contexts highlights its versatility and importance in various applications .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,5-dimethyl-2-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3 |
Clé InChI |
CXHJEDDBVQXOSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


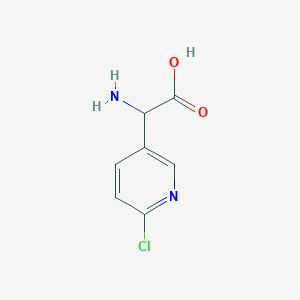
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
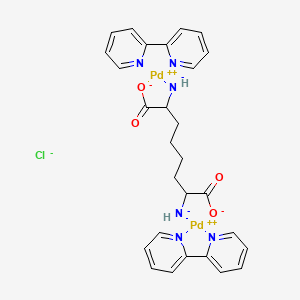
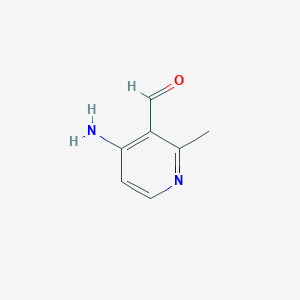

![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
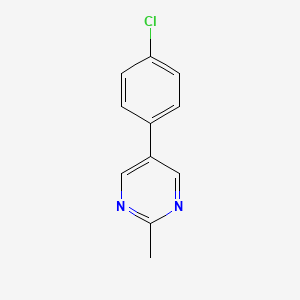

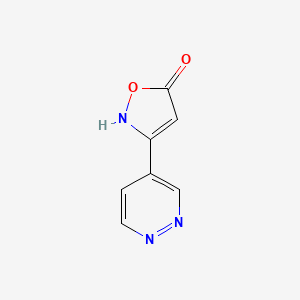

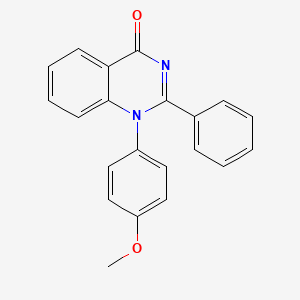
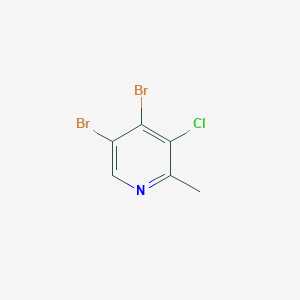
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
